2-Bromo-4-(4-bromophenyl)thiazole
Overview
Description
“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(4-bromophenyl)thiazole” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(4-bromophenyl)thiazole” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .Scientific Research Applications
Corrosion Inhibition
Research has shown that thiazole derivatives, including those similar to 2-Bromo-4-(4-bromophenyl)thiazole, are effective as corrosion inhibitors. Studies employing Density Functional Theory (DFT) and Monte Carlo simulations have assessed the performance of certain Schiff bases derived from thiazoles in inhibiting steel corrosion in acidic mediums. These studies indicate a strong correlation between the electronic parameters of these compounds and their corrosion inhibition efficacy (Obot et al., 2016). Additionally, halogen-substituted thiazole derivatives have been investigated for their inhibitory effects on mild steel corrosion, demonstrating significant efficiency in certain conditions (Gong et al., 2019).
Antimicrobial Activities
Thiazole derivatives, akin to 2-Bromo-4-(4-bromophenyl)thiazole, have been synthesized and evaluated for their biological efficacy, including antimicrobial activities. Such compounds exhibit varying degrees of inhibition against microorganisms (Rodrigues & Bhalekar, 2015). Another study synthesized imidazo[2,1-b]thiazole derivatives with significant antibacterial and antifungal activities, highlighting their potential in medical applications (Ulusoy et al., 2002).
Enzyme Inhibition
The inhibitory effects of 2-amino thiazole derivatives on various metabolic enzymes, including carbonic anhydrase and cholinesterases, have been explored. Compounds similar to 2-Bromo-4-(4-bromophenyl)thiazole have shown substantial inhibitory activities, which could be relevant for medical applications (Korkmaz, 2022).
Antifungal and Anticancer Properties
Studies also report the synthesis of thiazole-based compounds, including those with bromophenyl groups, which exhibit antifungal activities. Some of these compounds have shown potential activity against Candida albicans, suggesting their application in combating fungal infections (Ramadan, 2010). Furthermore, new synthesized Mannich bases containing an imidazo[2,1-b]thiazole moiety, related to the structure of 2-Bromo-4-(4-bromophenyl)thiazole, have demonstrated anti-cancer and antioxidant activities, offering possibilities for therapeutic applications (Hussein & Al-lami, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-bromophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGWLVPWHPMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-bromophenyl)thiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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